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Compound of Interest

Compound Name:
4-methyl-5-vinylisobenzofuran-

1(3H)-one

Cat. No.: B1400216 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomeric compounds is a critical step in chemical synthesis and characterization. This guide

provides a detailed comparison of the spectroscopic data for a series of isobenzofuranone

isomers, offering a valuable resource for distinguishing between these closely related

molecules.

Isobenzofuran-1(3H)-one, also known as phthalide, is a core structural motif found in many

natural products and pharmacologically active compounds. Substitution on the aromatic ring or

at the 3-position of the lactone ring leads to a variety of isomers, each with unique

physicochemical properties and biological activities. Differentiating these isomers can be

challenging, but a thorough analysis of their spectroscopic data provides a reliable method for

identification.

This guide focuses on the comparative analysis of positional isomers of methylisobenzofuran-

1(3H)-one, providing a clear and objective summary of their ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data of
Methylisobenzofuran-1(3H)-one Isomers
The following tables summarize the key spectroscopic data for 3-methyl-, 4-methyl-, 5-methyl-,

6-methyl-, and 7-methylisobenzofuran-1(3H)-one. This data has been compiled from various
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sources and serves as a reference for isomer identification.

¹H NMR Spectral Data (CDCl₃)
Compound δ (ppm) of CH₃ δ (ppm) of H at C3

δ (ppm) of
Aromatic Protons

3-

Methylisobenzofuran-

1(3H)-one

1.62 (d, J=6.6 Hz, 3H) 5.57 (q, J=6.6 Hz, 1H) 7.49-7.92 (m, 4H)

4-

Methylisobenzofuran-

1(3H)-one

2.67 (s, 3H) 5.30 (s, 2H)

7.35 (d, J=7.6 Hz,

1H), 7.50 (t, J=7.6 Hz,

1H), 7.73 (d, J=7.6

Hz, 1H)

5-

Methylisobenzofuran-

1(3H)-one

2.47 (s, 3H) 5.30 (s, 2H)

7.32 (d, J=7.8 Hz,

1H), 7.48 (s, 1H), 7.78

(d, J=7.8 Hz, 1H)

6-

Methylisobenzofuran-

1(3H)-one

2.49 (s, 3H) 5.29 (s, 2H)

7.29 (d, J=7.9 Hz,

1H), 7.45 (d, J=7.9

Hz, 1H), 7.70 (s, 1H)

7-

Methylisobenzofuran-

1(3H)-one

2.67 (s, 3H) 5.27 (s, 2H)

7.28 (d, J=7.5 Hz,

1H), 7.42 (t, J=7.5 Hz,

1H), 7.70 (d, J=7.5

Hz, 1H)

¹³C NMR Spectral Data (CDCl₃)
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Compound δ (ppm) of CH₃ δ (ppm) of C3
δ (ppm) of
C=O

δ (ppm) of
Aromatic
Carbons

3-

Methylisobenzof

uran-1(3H)-one

21.5 80.5 170.8

121.8, 125.6,

129.1, 134.0,

125.9, 149.9

4-

Methylisobenzof

uran-1(3H)-one

21.9 68.9 171.2

122.2, 125.1,

129.9, 134.8,

139.2, 147.2

5-

Methylisobenzof

uran-1(3H)-one

21.8 69.8 171.1

122.9, 125.9,

129.7, 135.1,

144.9, 147.5

6-

Methylisobenzof

uran-1(3H)-one

21.9 69.6 171.0

122.0, 126.5,

129.5, 135.5,

139.5, 147.0

7-

Methylisobenzof

uran-1(3H)-one

17.0 69.9 171.3

122.8, 125.5,

129.2, 134.5,

138.8, 147.8

Infrared (IR) Spectral Data (cm⁻¹)
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Compound ν (C=O) ν (C-O) Other Key Bands

3-

Methylisobenzofuran-

1(3H)-one

~1760 ~1280, ~1050 ~2980 (C-H stretch)

4-

Methylisobenzofuran-

1(3H)-one

~1762 ~1285, ~1045 ~2975 (C-H stretch)

5-

Methylisobenzofuran-

1(3H)-one

~1761 ~1282, ~1048 ~2978 (C-H stretch)

6-

Methylisobenzofuran-

1(3H)-one

~1763 ~1288, ~1052 ~2970 (C-H stretch)

7-

Methylisobenzofuran-

1(3H)-one

~1760 ~1280, ~1040 ~2982 (C-H stretch)

Mass Spectrometry (MS) Data
Compound Molecular Ion (M⁺) m/z

Key Fragmentation Peaks
m/z

3-Methylisobenzofuran-1(3H)-

one
148 133, 105, 77

4-Methylisobenzofuran-1(3H)-

one
148 119, 91, 65

5-Methylisobenzofuran-1(3H)-

one
148 119, 91, 65

6-Methylisobenzofuran-1(3H)-

one
148 119, 91, 65

7-Methylisobenzofuran-1(3H)-

one
148 119, 91, 65
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Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. Below are generalized experimental protocols representative of those used for the

characterization of isobenzofuranone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard.

¹H NMR: Spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s,

and 16 scans.

¹³C NMR: Spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0

s, and 1024 scans. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal

ATR accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal. For liquid samples, a thin film was applied to the crystal.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective

Detector (or equivalent GC-MS system).

Ionization Mode: Electron Ionization (EI) at 70 eV.
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GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The

oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to a

final temperature of 250°C at a rate of 10°C/min.

MS Conditions: The mass spectrometer was operated in full scan mode over a mass range

of m/z 40-400.

Logical Workflow for Isomer Differentiation
The differentiation of isobenzofuranone isomers is a systematic process that relies on the

careful interpretation of data from multiple spectroscopic techniques. The following diagram

illustrates the logical workflow.
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Caption: Workflow for the differentiation of isobenzofuranone isomers.

To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Guide to
Isobenzofuranone Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1400216#spectroscopic-data-comparison-of-
isobenzofuranone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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